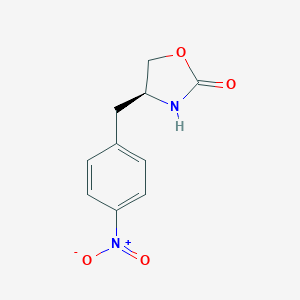

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol

Abstract

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a pivotal chiral intermediate, extensively utilized in the asymmetric synthesis of complex pharmaceutical agents, particularly serotonin agonists for treating conditions like migraines and depression.[1][2] Its stereochemical purity is paramount for achieving the desired pharmacological activity.[1][2][3] This guide provides an in-depth technical analysis of the synthesis of this valuable oxazolidinone, starting from the chiral amino alcohol 4-nitro-(S)-phenylalaninol. We will dissect the core cyclization reaction, offering a comparative analysis of key carbonylating agents, detailed experimental protocols, and the critical safety considerations inherent in each methodology. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available synthetic strategies and the rationale behind procedural choices.

Introduction: The Significance of Chiral Oxazolidinones

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools that enable the control of stereochemical outcomes in chemical reactions.[4] These molecular scaffolds are temporarily incorporated into a substrate to direct the formation of a new stereocenter with a high degree of selectivity.[5] Among the most successful and widely adopted scaffolds are the oxazolidinones, famously pioneered by David A. Evans.[6][7][8] These "Evans auxiliaries" have proven remarkably effective in a multitude of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4][9][10]

The target molecule of this guide, this compound, is a specialized derivative within this class. Its structure, derived from the non-proteinogenic amino acid 4-nitro-(S)-phenylalanine, makes it a valuable building block for advanced pharmaceutical intermediates.[1][11] The synthesis begins with the corresponding amino alcohol, 4-nitro-(S)-phenylalaninol, which is readily prepared by the reduction of 4-nitro-(S)-phenylalanine. The critical transformation, and the focus of this guide, is the intramolecular cyclization of this amino alcohol to form the stable, five-membered oxazolidinone ring.

This process involves the formation of a carbamate from the hydroxyl and amino groups, a reaction that can be mediated by several different carbonylating agents. The choice of reagent is the most critical decision in the synthesis, profoundly impacting reaction efficiency, safety, scalability, and cost.

The Core Reaction: Intramolecular Cyclization

The conversion of a 1,2-amino alcohol like 4-nitro-(S)-phenylalaninol to an oxazolidinone is a robust and thermodynamically favorable 5-Exo-Trig ring closure.[12] The reaction proceeds by introducing a carbonyl group that is attacked first by the more nucleophilic amine and subsequently by the alcohol, or vice-versa, depending on the reagent and conditions, to form the cyclic carbamate. The selection of the carbonylating agent dictates the reaction mechanism, required conditions, and safety profile. We will examine the three most prevalent classes of reagents for this transformation.

Reagent Selection: A Comparative Analysis

The choice between phosgene equivalents, carbonyldiimidazole (CDI), and diethyl carbonate hinges on a balance of reactivity, safety, and operational simplicity.

-

Phosgene Equivalents (e.g., Triphosgene): Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer-to-handle substitute for gaseous phosgene.[13] In the presence of a nucleophile or mild heat, it decomposes to release three equivalents of phosgene in situ.[14] This high reactivity allows for rapid reactions at low temperatures with high yields. However, the extreme toxicity of phosgene mandates stringent safety protocols, including the use of a well-maintained chemical fume hood and access to phosgene detection systems.[14][15]

-

1,1'-Carbonyldiimidazole (CDI): CDI is a versatile and much safer alternative.[16][17] It reacts with the amino alcohol to form an N-acylimidazole intermediate, which is highly activated towards intramolecular nucleophilic attack by the hydroxyl group. The byproducts, imidazole and carbon dioxide, are innocuous and easily removed during workup.[16] While less reactive than phosgene, CDI-mediated cyclizations are often high-yielding and proceed under mild conditions, making this a preferred method in many research and development settings.[17][18]

-

Diethyl Carbonate (DEC): As a low-toxicity, inexpensive bulk chemical, diethyl carbonate represents a "greener" alternative.[19][20][21] The reaction mechanism involves a base-catalyzed transesterification. The base (e.g., sodium methoxide, potassium carbonate) deprotonates the alcohol or amine, which then attacks the carbonyl carbon of the DEC.[12][22] This method typically requires elevated temperatures to drive the reaction to completion and remove the ethanol byproduct. While yields are generally good, the higher energy input may not be suitable for particularly sensitive substrates.[23]

| Parameter | Triphosgene | 1,1'-Carbonyldiimidazole (CDI) | Diethyl Carbonate (DEC) |

| Structure | C₃Cl₆O₃ | C₇H₆N₄O | C₅H₁₀O₃ |

| Reactivity | Very High | High | Moderate |

| Conditions | Low Temperature (0 °C to RT) | Mild (RT) | Elevated Temperature (e.g., 135 °C) |

| Byproducts | HCl, CO₂ | Imidazole, CO₂ | Ethanol |

| Advantages | High yields, fast reactions. | Excellent safety profile, innocuous byproducts, mild conditions.[16][17] | Low cost, low toxicity, environmentally benign.[19] |

| Disadvantages | Extreme Toxicity (releases phosgene).[14] Requires stringent safety controls. Corrosive byproducts. | Moisture sensitive, higher cost than DEC. | Requires heat, slower reaction times, may require catalyst.[22] |

| Safety | Fatal if inhaled. [24] Causes severe skin and eye burns. Must be handled in a fume hood with extreme care.[15] | Causes skin burns and eye damage.[25][26] Handle with standard PPE. | Flammable liquid and vapor.[19][20][27][28] Handle in a well-ventilated area away from ignition sources.[21] |

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. All operations should be performed by trained personnel in a suitable laboratory setting.

Starting Material & Product Properties

| Compound | 4-nitro-(S)-phenylalaninol | This compound |

| Molecular Formula | C₉H₁₂N₂O₃ | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 196.21 g/mol | 222.20 g/mol |

| Appearance | Solid | Off-white solid |

| Storage Temp. | 2-8°C | 2-8°C[11][29] |

| Solubility | Soluble in Methanol, DMSO | Soluble in DMF, DMSO, Methanol[11][29] |

Method A: Cyclization using Triphosgene

Causality: This method is chosen for its high reactivity and potential for high yield, suitable for small-scale synthesis where speed is critical and stringent safety controls are in place. The use of triethylamine (Et₃N) is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

-

4-nitro-(S)-phenylalaninol (1.0 eq)

-

Triphosgene (0.35-0.40 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution: Dissolve 4-nitro-(S)-phenylalaninol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve triphosgene (0.35 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30 minutes. CAUTION: This step releases phosgene and must be performed in a certified chemical fume hood. [14][15]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Quenching: Slowly quench the reaction by adding 1 M HCl at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield the pure oxazolidinone.

Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

Causality: This is the preferred method for general laboratory use due to its excellent safety profile and mild conditions.[17] The reaction is clean, and the workup is straightforward as the main byproduct, imidazole, is water-soluble.

Materials:

-

4-nitro-(S)-phenylalaninol (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Ethyl Acetate

-

Dilute HCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Inert Atmosphere: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitro-(S)-phenylalaninol (1.0 eq) in anhydrous THF.

-

Reagent Addition: Add CDI (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO₂) may be observed.

-

Reaction: Stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.[17]

-

Concentration: Remove the solvent under reduced pressure.

-

Work-up: Dilute the residue with ethyl acetate and water.[17] Transfer to a separatory funnel.

-

Washing: Wash the organic layer with dilute HCl to remove imidazole, followed by water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: The resulting crude solid is often of high purity but can be further purified by recrystallization if necessary.

Method C: Cyclization using Diethyl Carbonate (DEC)

Causality: This method is ideal for large-scale synthesis where cost, safety, and environmental impact are primary concerns. A catalytic amount of a base like potassium carbonate or sodium methoxide is used to initiate the nucleophilic attack on the less reactive DEC.[22][23] Heat is required to overcome the activation energy and drive off the ethanol byproduct, pushing the reaction to completion.

Materials:

-

4-nitro-(S)-phenylalaninol (1.0 eq)

-

Diethyl Carbonate (DEC) (1.5-3.0 eq, can also be used as solvent)

-

Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) (catalytic, e.g., 0.05 eq)

-

Dichloromethane (DCM) or Ethyl Acetate for work-up

Protocol:

-

Setup: Combine 4-nitro-(S)-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and potassium carbonate (0.05 eq) in a round-bottom flask equipped with a reflux condenser.[22][23]

-

Heating: Heat the mixture to reflux (approx. 125-135 °C) for 4-8 hours. The reaction can be monitored by TLC. A microwave reactor can significantly shorten the reaction time.[22]

-

Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. If the product has solidified, dilute with DCM or ethyl acetate.

-

Work-up: Partition the mixture with water. Separate the organic layer.

-

Washing: Wash the organic layer with water and brine to remove the catalyst and any unreacted starting materials.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess DEC.

-

Purification: Purify the crude product by recrystallization.

Safety and Handling

Proper handling of chemicals is paramount. The specific hazards associated with each carbonylating agent necessitate distinct handling protocols.

| Reagent | Key Hazards | Required PPE | Handling & Storage |

| Triphosgene | Fatal if inhaled (H330) , Causes severe skin burns and eye damage (H314).[24] | Full-face respirator with appropriate cartridge, chemical-resistant gloves (double-gloving recommended), flame-resistant lab coat, full-length pants, closed-toe shoes.[15] | Strictly handle in a chemical fume hood. [15] Store in a tightly sealed container under inert gas in a cool, dry, well-ventilated area (2-8°C).[24] Moisture sensitive.[24] |

| CDI | Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[25][30] | Safety goggles with side shields, chemical-resistant gloves, lab coat. | Handle in a well-ventilated area. Store in a tightly-closed container in a cool, dry place away from moisture, as it hydrolyzes readily.[16][30] |

| DEC | Flammable liquid and vapor (H226).[20][27] Causes eye and respiratory irritation.[20][28] | Safety glasses, gloves, lab coat. | Keep away from heat, sparks, and open flames.[19][21][28] Store in a cool, dry, well-ventilated, flammables-rated area.[19] Ground and bond containers during transfer.[21] |

Conclusion

The synthesis of this compound from 4-nitro-(S)-phenylalaninol is a critical process for obtaining a key chiral intermediate used in drug development. The choice of carbonylating agent is the central variable that defines the synthetic strategy.

-

Triphosgene offers the most rapid and reactive route but is overshadowed by extreme safety hazards that may be prohibitive for many laboratories.

-

Diethyl Carbonate provides a safe, economical, and environmentally friendly option, making it the method of choice for large-scale industrial production, though it requires thermal energy.

-

1,1'-Carbonyldiimidazole (CDI) stands out as the optimal choice for most research and development applications. It provides an excellent balance of high reactivity under mild conditions, operational simplicity, and, most importantly, a significantly superior safety profile compared to phosgene-based reagents.

By understanding the causality behind each protocol and adhering to strict safety guidelines, researchers can confidently and efficiently synthesize this valuable chiral building block for their discovery programs.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. URL: [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. URL: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. URL: [Link]

-

Safe handling of diphosgene, triphosgene. ACS Publications. URL: [Link]

-

Asymmetric Synthesis. University of York. URL: [Link]

-

Carbonyldiimidazole - Wikipedia. Wikipedia. URL: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. URL: [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto Department of Chemistry. URL: [Link]

-

Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. URL: [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Organic Chemistry: An Indian Journal. URL: [Link]

-

DIETHYL CARBONATE HAZARD SUMMARY. NJ.gov. URL: [Link]

-

Strategies for oxazolidinone formation. ResearchGate. URL: [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. URL: [Link]

-

The Significance of (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one in Drug Synthesis. DC Fine Chemicals. URL: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. URL: [Link]

-

Safety Data Sheet: Diethyl carbonate. Carl ROTH. URL: [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH. URL: [Link]

-

ICSC 1022 - DIETHYL CARBONATE. Inchem.org. URL: [Link]

- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.

-

A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. URL: [Link]

-

1,1'-Carbonyldiimidazole (CDI) Safety Data Sheet. Carl ROTH. URL: [Link]

-

Material safety data sheet - 1,1,-carbonyldimidazole 99%. Oxford Lab Fine Chem LLP. URL: [Link]

-

TRIPHOSGENE Safety Data Sheet. Sdfine. URL: [Link]

-

Substrate scope of 2-oxazolidinone. ResearchGate. URL: [Link]

-

One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. NIH. URL: [Link]

-

Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. ACS Publications. URL: [Link]

-

Synthesis of Oxazolidinones. Slideshare. URL: [Link]

-

Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie. URL: [Link]

- Preparation method of (S)-4-phenyl-2-oxazolidinone. Google Patents.

-

An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate. URL: [Link]

-

Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Chemistry & Substance. URL: [Link]

-

Synthesis of p-nitrophenylalanine. PrepChem.com. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. york.ac.uk [york.ac.uk]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colab.ws [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS#: 139264-55-4 [m.chemicalbook.com]

- 12. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosgene and Substitutes [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 16. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. nj.gov [nj.gov]

- 22. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. synquestlabs.com [synquestlabs.com]

- 25. aksci.com [aksci.com]

- 26. carlroth.com [carlroth.com]

- 27. carlroth.com:443 [carlroth.com:443]

- 28. ICSC 1022 - DIETHYL CARBONATE [inchem.org]

- 29. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | 139264-55-4 [chemicalbook.com]

- 30. peptide.com [peptide.com]

A-Technical-Guide-to-the-Physical-Properties-of-(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Abstract

This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, a key chiral intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for compound characterization. We delve into the causality behind experimental choices, offering self-validating protocols for determining physicochemical constants and interpreting spectroscopic data. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding. The objective is to equip scientists with the authoritative, in-depth knowledge required for the effective utilization and analysis of this critical chemical entity.

Introduction and Strategic Importance

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1][2] Its structural backbone, the oxazolidinone ring, is a privileged scaffold in drug design, famously utilized in Evans auxiliaries for asymmetric synthesis.[3] The specific (S)-stereochemistry and the presence of a nitrobenzyl moiety make this compound a crucial precursor in the synthesis of advanced pharmaceutical agents, most notably serotonin (5-HT1B/1D) agonists like Zolmitriptan, which are vital for the treatment of migraines.[4]

The precise stereochemistry is indispensable for achieving the desired pharmacological effect, rendering enantiomerically pure intermediates like this compound highly valuable.[1][2] A thorough understanding of its physical properties is not merely academic; it is a prerequisite for successful process development, quality control, and formulation. This guide serves as a centralized resource for these properties, explaining the scientific rationale behind their determination and providing robust protocols for their verification.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These data points are critical for everything from reaction stoichiometry and solvent selection to storage and safety.

Compound Identification

Below is a summary of the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | (4S)-4-[(4-Nitrophenyl)methyl]-2-oxazolidinone; Zolmitriptan Impurity 12 | [4][5] |

| CAS Number | 139264-55-4 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][5][6][7] |

| Molecular Weight | 222.20 g/mol | [6][7][8] |

| Exact Mass | 222.06405680 Da | [5][8] |

| InChI | InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 | [1][5] |

| SMILES | C1CC2=CC=C(C=C2)[O-] | [5][6] |

Physicochemical Data

The bulk physical properties of the compound are summarized in the table below. It is crucial to note that several of these values are predicted based on computational models, a common practice for specialized intermediates where extensive experimental data may not be publicly cataloged. These predictions provide reliable estimates for experimental design.

| Property | Value | Notes | Source(s) |

| Appearance | Off-White Solid | Visually confirmed. | [4][9] |

| Melting Point | Not experimentally reported. | For context, (S)-4-Benzyl-2-oxazolidinone melts at 86-88 °C and (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone melts at 107-111 °C. | |

| Boiling Point | 509.5 ± 19.0 °C | Predicted value. | [4][9] |

| Solubility | Soluble in DMF, DMSO, Methanol | Experimentally determined. | [4][9] |

| Density | 1.367 g/cm³ | Predicted value. | [4][9] |

| pKa | 12.24 ± 0.40 | Predicted value. | [5][9] |

| Storage Temp. | 2-8°C | Recommended for maintaining long-term stability. | [4][9] |

Spectroscopic Analysis and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a chiral intermediate, confirming the structure and purity is paramount. This section details the expected spectroscopic signatures and provides the logic for their interpretation.

General Workflow for Spectroscopic Characterization

A logical, multi-technique approach is essential for comprehensive characterization. The following workflow ensures that both the molecular structure and purity are confirmed with a high degree of confidence.

Caption: A standard workflow for the definitive structural characterization of a chemical intermediate.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, we are looking for the characteristic vibrations of the nitro group, the cyclic carbamate (oxazolidinone), and the aromatic ring. The presence and position of these bands provide immediate confirmation of the key structural motifs.

Expected Characteristic Absorptions:

-

Aromatic NO₂ Stretch: Strong, sharp bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1523 cm⁻¹ and 1343 cm⁻¹ , respectively.[10] Their presence is a key confirmation of the "nitrobenzyl" moiety.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the cyclic carbamate is expected. In saturated aliphatic ketones, this appears around 1715 cm⁻¹, but conjugation and ring strain in the oxazolidinone system will influence its exact position, typically observed around 1750 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching within the phenyl ring.

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ for the methylene (CH₂) groups.

-

C-N Stretch: Typically observed in the 1250-1020 cm⁻¹ region.

-

N-H Stretch: A moderate band around 3300-3200 cm⁻¹ from the amine within the oxazolidinone ring.

Protocol for Attenuated Total Reflectance (ATR) FTIR:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal. The causality here is that good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectral range should be 4000-400 cm⁻¹.[11]

-

Data Processing: Perform an ATR correction if necessary and label the key peaks corresponding to the functional groups listed above. This protocol is self-validating by comparing the obtained spectrum against the expected absorption bands for the known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a map of the carbon skeleton.

Expected ¹H NMR Signatures (in CDCl₃, ~500 MHz):

-

Aromatic Protons (AA'BB' System): The para-substituted nitrobenzene ring will exhibit a classic AA'BB' system. The strong electron-withdrawing effect of the nitro group deshields the protons ortho to it.

-

Hortho (2H): A doublet expected far downfield, around δ 8.2 ppm .

-

Hmeta (2H): A doublet expected upfield of the ortho protons, around δ 7.4 ppm .

-

-

Oxazolidinone Ring Protons (CH-CH₂-O): This will be a more complex system due to the chiral center.

-

CH (1H): A multiplet around δ 4.6-4.8 ppm .

-

CH₂O (2H): Two diastereotopic protons, likely appearing as two separate multiplets (e.g., doublet of doublets) around δ 4.2-4.4 ppm .

-

-

Benzylic Protons (CH₂-Ar): These two protons are also diastereotopic due to the adjacent chiral center.

-

CH₂ (2H): Expected to appear as two distinct doublet of doublets, likely around δ 3.0-3.4 ppm .

-

-

Amine Proton (NH): A broad singlet, typically around δ 5.5-6.5 ppm , which may exchange with D₂O.

Expected ¹³C NMR Signatures (in CDCl₃, ~125 MHz):

-

Carbonyl Carbon (C=O): A single peak around δ 158-160 ppm .

-

Aromatic Carbons:

-

C-NO₂: Around δ 147 ppm .

-

C-CH₂ (quaternary): Around δ 144 ppm .

-

CH (meta): Around δ 130 ppm .

-

CH (ortho): Around δ 124 ppm .

-

-

Oxazolidinone Ring Carbons:

-

CH₂O: Around δ 68-70 ppm .

-

CH-N: Around δ 55-57 ppm .

-

-

Benzylic Carbon (CH₂): Around δ 38-40 ppm .

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that obscure key regions of the spectrum.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing. This is a key step for a self-validating protocol.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass with enough accuracy to confirm the molecular formula unambiguously. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and ensuring the observation of the molecular ion.

Expected Mass Spectrum (ESI-HRMS):

-

Pseudomolecular Ion: The primary ion observed in positive mode ESI will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

[M+H]⁺ Calculated m/z: 223.0713

-

[M+Na]⁺ Calculated m/z: 245.0533

-

-

Fragmentation: While ESI is soft, some in-source fragmentation can occur. Key fragment ions would arise from:

-

Loss of NO₂ (46.01 Da): Cleavage of the nitro group.

-

Loss of the p-nitrobenzyl group (136.04 Da): Cleavage at the benzylic position is common.[12]

-

Protocol for ESI-HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range. This step is fundamental to ensuring the trustworthiness and accuracy of the mass measurement.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass resolution is set to >10,000 to obtain an accurate mass measurement.

-

Data Analysis: Identify the m/z of the pseudomolecular ion. Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern, and compare it to the expected formula of C₁₀H₁₀N₂O₄.

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

This compound is a molecule of high strategic value in pharmaceutical development. The physical and spectroscopic properties detailed in this guide provide the necessary framework for its effective use and quality control. By applying the principles of structural analysis and the robust experimental protocols outlined herein, researchers and drug development professionals can ensure the identity, purity, and integrity of this vital chiral intermediate. The synthesis of theoretical prediction with practical, self-validating methodologies provides a trusted foundation for advancing chemical synthesis and drug discovery programs.

References

-

(S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one | C10H10N2O4. PubChem. [Link]

-

2-Oxazolidinone. Wikipedia. [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. ResearchGate. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Structural, Optical and Morphological Studies of TiO2 Incorporated MgZn2(PO4)2 Nanophosphors by Solid-state Reaction. Physical Chemistry Research. [Link]

Sources

- 1. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 4. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | 139264-55-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one | C10H10N2O4 | CID 18691552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- | C10H10N2O4 | CID 10353478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS#: 139264-55-4 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. physchemres.org [physchemres.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for (S)-4-(4-Nitrobenzyl)oxazolidin-2-one. Due to the limited availability of public spectral data for this specific compound, this guide will utilize the well-documented spectra of the parent compound, (S)-4-benzyloxazolidin-2-one, as a foundational model. We will then extrapolate the expected spectral changes induced by the introduction of a nitro group at the para position of the benzyl moiety, grounding these predictions in fundamental principles of electronic effects on chemical shifts. This document provides detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding for researchers in the field.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For drug development professionals and organic chemists, NMR is a cornerstone for verifying molecular identity, assessing purity, and elucidating complex three-dimensional structures. The most commonly utilized nuclei, ¹H (proton) and ¹³C (carbon-13), offer a complementary picture of the organic molecule's carbon-hydrogen framework.[1]

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. The precise characterization of substituted oxazolidinones, such as this compound, is critical for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

This guide is structured to provide both a theoretical and practical framework for interpreting the NMR spectra of the title compound.

Foundational Analysis: (S)-4-Benzyloxazolidin-2-one

To understand the NMR spectrum of this compound, we first examine its parent analogue, (S)-4-benzyloxazolidin-2-one. The absence of the strongly electron-withdrawing nitro group provides a baseline for chemical shifts.

¹H NMR Spectral Data for (S)-4-Benzyloxazolidin-2-one

The ¹H NMR spectrum of (S)-4-benzyloxazolidin-2-one typically exhibits distinct signals corresponding to the protons of the oxazolidinone ring, the benzyl group, and the amide proton.[2][3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar (Aromatic) | 7.20-7.40 | Multiplet (m) | - |

| H-N (Amide) | ~5.8-6.5 | Broad Singlet (br s) | - |

| H-4 (Oxazolidinone) | ~4.20 | Multiplet (m) | - |

| H-5a (Oxazolidinone) | ~4.15 | Doublet of doublets (dd) | J ≈ 8.5, 6.5 |

| H-5b (Oxazolidinone) | ~4.05 | Doublet of doublets (dd) | J ≈ 8.5, 3.5 |

| H-1'a (Benzylic) | ~3.30 | Doublet of doublets (dd) | J ≈ 13.5, 3.5 |

| H-1'b (Benzylic) | ~2.75 | Doublet of doublets (dd) | J ≈ 13.5, 9.5 |

Data is compiled from typical values and may vary slightly based on solvent and spectrometer frequency.[3][4]

¹³C NMR Spectral Data for (S)-4-Benzyloxazolidin-2-one

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[4][5]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~158.0 |

| C-Ar (ipso) | ~137.5 |

| C-Ar (ortho, meta, para) | 129.0-127.0 |

| C-5 (Oxazolidinone) | ~69.5 |

| C-4 (Oxazolidinone) | ~57.0 |

| C-1' (Benzylic) | ~41.0 |

Data is compiled from typical values and may vary slightly based on solvent and spectrometer frequency.[5][6]

Predictive Analysis: The Influence of the Nitro Group on this compound

The introduction of a nitro (NO₂) group at the para-position of the benzyl ring significantly alters the electronic environment of the molecule. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[7][8] This will cause notable downfield shifts (to higher ppm values) for specific protons and carbons.[9]

Predicted ¹H NMR Spectral Changes

-

Aromatic Protons: The most dramatic effect will be observed in the aromatic region. The symmetry of the para-substitution will result in two distinct signals, both appearing as doublets (an AA'BB' system). The protons ortho to the nitro group (H-ortho) will be significantly deshielded and shifted downfield compared to the protons meta to the nitro group (H-meta).[10]

-

Benzylic Protons (H-1'): The electron-withdrawing nature of the nitro group will pull electron density away from the benzylic carbon, deshielding the attached protons and causing a downfield shift.[8]

-

Oxazolidinone Protons (H-4, H-5): The effect on the oxazolidinone ring protons will be minimal as they are several bonds away from the nitro group. Any observed shift will be minor.

Predicted ¹³C NMR Spectral Changes

-

Aromatic Carbons: The aromatic carbon directly attached to the nitro group (C-para) will be significantly deshielded. The ipso-carbon (attached to the benzylic group) will also experience a downfield shift.

-

Benzylic Carbon (C-1'): Similar to its attached protons, the benzylic carbon will be deshielded and shifted downfield.

-

Oxazolidinone Carbons (C-2, C-4, C-5): The carbons of the oxazolidinone ring are expected to show negligible changes in their chemical shifts.

Summarized Predicted Spectroscopic Data

The following tables outline the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Shift |

| H-Ar (ortho to NO₂) | ~8.20 | Doublet (d) | J ≈ 8.5 | Strong deshielding by NO₂ group |

| H-Ar (meta to NO₂) | ~7.50 | Doublet (d) | J ≈ 8.5 | Moderate deshielding by NO₂ group |

| H-N (Amide) | ~5.8-6.5 | Broad Singlet (br s) | - | Minimal change expected |

| H-4 (Oxazolidinone) | ~4.25 | Multiplet (m) | - | Minimal change expected |

| H-5a (Oxazolidinone) | ~4.20 | Doublet of doublets (dd) | J ≈ 8.5, 6.5 | Minimal change expected |

| H-5b (Oxazolidinone) | ~4.10 | Doublet of doublets (dd) | J ≈ 8.5, 3.5 | Minimal change expected |

| H-1'a (Benzylic) | ~3.45 | Doublet of doublets (dd) | J ≈ 13.5, 3.5 | Deshielding by NO₂ group |

| H-1'b (Benzylic) | ~2.90 | Doublet of doublets (dd) | J ≈ 13.5, 9.5 | Deshielding by NO₂ group |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C=O (Carbonyl) | ~158.0 | Minimal change expected |

| C-Ar (para, attached to NO₂) | ~147.0 | Strong deshielding by NO₂ group |

| C-Ar (ipso) | ~145.0 | Deshielding by NO₂ group |

| C-Ar (meta to NO₂) | ~130.0 | Moderate deshielding by NO₂ group |

| C-Ar (ortho to NO₂) | ~124.0 | Moderate deshielding by NO₂ group |

| C-5 (Oxazolidinone) | ~69.5 | Minimal change expected |

| C-4 (Oxazolidinone) | ~56.5 | Minimal change expected |

| C-1' (Benzylic) | ~40.5 | Deshielding by NO₂ group |

Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following protocols provide a standardized approach.[11][12]

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.[11] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the N-H proton.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[11]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11] Most commercially available deuterated solvents already contain TMS.

¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.[11]

-

Relaxation Delay: 1-5 seconds.[11]

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.[11]

¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[11]

-

Spectral Width: Typically 0-220 ppm.[11]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is important for ensuring the quantitative detection of all carbon signals, especially quaternary carbons.[12]

-

Number of Scans: 128 to several thousand scans may be necessary depending on the sample concentration, due to the low natural abundance of ¹³C.[11]

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

This technical guide has provided a detailed framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By first analyzing the foundational spectrum of (S)-4-benzyloxazolidin-2-one and then applying the principles of electronic substituent effects, we can confidently predict the chemical shifts and multiplicities for the target molecule. The inclusion of standardized experimental protocols and an overview of advanced 2D techniques equips researchers with the necessary tools for the robust structural characterization of this and related compounds, ensuring scientific integrity and accelerating drug development efforts.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of oxazolidinone 9-d2 in CDCl3. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

University of Durham. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

CORE. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of all compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-4-Benzyl-2-oxazolidinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-4-Benzyl-2-oxazolidinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]

-

PubMed Central. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). How far does an electron withdrawing group reach with respect to affecting proton NMR peaks? Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Oxazolidinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR (DMSO-d6 of oxazolidinone 2a. Retrieved from [Link]

-

bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Retrieved from [Link]

-

PubMed. (n.d.). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link]

-

YouTube. (2018). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

mechanism of stereocontrol with nitrobenzyl oxazolidinone auxiliaries

An In-Depth Technical Guide to the Mechanism of Stereocontrol with Nitrobenzyl Oxazolidinone Auxiliaries

Abstract

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereogenic centers in complex molecules. Among the most powerful and versatile of these are the oxazolidinones, popularized by David A. Evans, which provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] This guide delves into the fundamental mechanisms governing stereoselection with these auxiliaries, with a specific focus on the nuanced role of the p-nitrobenzyl substituent. We will first establish the foundational principles of steric and chelation control that define the broader class of Evans auxiliaries. Subsequently, we will explore the specific electronic and potential non-covalent contributions of the nitrobenzyl moiety, offering a comprehensive model for its influence on transition state geometry and diastereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to guide their synthetic strategies.

The Foundation: Stereocontrol with Evans-Type Oxazolidinone Auxiliaries

To understand the specific role of the nitrobenzyl group, one must first master the well-established mechanism of stereocontrol inherent to the parent Evans oxazolidinone system. These auxiliaries, typically derived from readily available chiral amino alcohols, function by creating a rigid and predictable chiral environment around a prochiral reaction center.[1][3] The success of this system hinges on three sequential operations: attachment of the auxiliary, a highly diastereoselective transformation, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[4]

Synthesis and Acylation of the Oxazolidinone Scaffold

The journey begins with the covalent attachment of an acyl group to the nitrogen of the chiral auxiliary. This is typically achieved by deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by quenching with an acyl chloride.[1] Milder conditions using an acyl transfer catalyst like DMAP with an anhydride are also effective.[5] This acylation step creates the N-acyl imide, the key functional group that will be transformed in the subsequent stereoselective reaction.

The Cornerstone: Formation of the (Z)-Enolate via Chelation

The remarkable stereocontrol exerted by oxazolidinone auxiliaries originates from the highly ordered transition state achieved upon enolization. Deprotonation of the N-acyl imide at the α-carbon with a suitable base (e.g., sodium bis(trimethylsilyl)amide, lithium diisopropylamide) in the presence of a Lewis acid (often derived from the base counterion or added, like Bu₂BOTf) selectively furnishes the (Z)-enolate.[1][4][6]

This selectivity is driven by the formation of a rigid, six-membered chelate between the metal cation (e.g., Li⁺, Na⁺, Bu₂B⁺), the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring.[4][7] In the transition state leading to the enolate, the R¹ group of the acyl chain preferentially occupies a pseudo-equatorial position to minimize A¹,³-strain with the auxiliary's C4 substituent, thereby directing the formation of the (Z)-geometry.[6]

The Steric Shielding Model for Diastereoselection

Once the planar, rigid (Z)-enolate is formed, its facial selectivity is dictated by the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., benzyl, isopropyl). This substituent acts as a "steric shield," effectively blocking one face of the enolate from the approaching electrophile (E⁺).[4][8] Consequently, the electrophile is forced to attack from the less hindered face, leading to a predictable and often highly diastereoselective outcome.[5]

The orientation of the N-acyl group is also critical. To minimize dipole-dipole repulsions between the enolate oxygen and the auxiliary's carbonyl oxygen, these groups orient themselves in an anti-parallel fashion.[1][6] This conformation further projects the C4 substituent into a position where it can effectively control the trajectory of the incoming electrophile.

Caption: Steric shielding of the chelated (Z)-enolate by the C4 substituent.

The Nitrobenzyl Effect: Unpacking the Electronic Influence on Stereocontrol

While the steric model provides an excellent predictive framework, the introduction of electronically active substituents, such as a nitro group on the benzyl ring at C4, adds another layer of complexity and potential control. The p-nitrobenzyl group, with its potent electron-withdrawing capabilities, can perturb the electronic environment of the transition state, potentially enhancing diastereoselectivity beyond purely steric effects.

Electronic Perturbation of the N-Acyl System

The primary influence of the nitro group is its strong electron-withdrawing inductive (-I) and resonance (-R) effects.[9] These effects are transmitted through the phenyl ring and the benzylic carbon to the oxazolidinone core.

Consequences of Electron Withdrawal:

-

Increased Acidity: The electron-withdrawing nature of the p-nitrobenzyl group can subtly increase the acidity of the α-protons on the N-acyl chain. This may influence the kinetics of enolate formation, although the use of strong bases typically ensures complete and rapid deprotonation.

-

Modified Lewis Basicity: The Lewis basicity of the two carbonyl oxygens involved in chelation may be altered. By pulling electron density away from the ring, the nitro group could weaken the coordination of the metal cation (M⁺). Conversely, this could strengthen the relative importance of other non-covalent interactions in organizing the transition state. Studies on substituted oxazolidines have shown that electron-withdrawing nitro groups can significantly impact their stability and reactivity.[10]

A Model for Enhanced Transition State Rigidity

The enhanced performance of a p-nitrobenzyl auxiliary likely stems from a more organized and rigid transition state. This can be rationalized by considering non-covalent interactions involving the electron-deficient nitroaromatic ring.

In the chelated transition state, the p-nitrobenzyl group is positioned in proximity to the reacting components. It is plausible that dipole-dipole or quadrupole-π interactions occur between the electron-rich enolate π-system or the incoming electrophile and the electron-poor nitroaromatic ring. Such interactions, akin to those observed in other stereoselective transformations influenced by the "ortho-nitro effect," could further lock the conformation of the transition state.[11] This "electronic buttressing" would supplement the primary steric blockade, disfavoring any deviation from the ideal geometry and thereby increasing the energy difference between the diastereomeric transition states.

Caption: Proposed dual-mode stereocontrol with the nitrobenzyl auxiliary.

Comparative Diastereoselectivity

The practical outcome of this proposed electronic enhancement would be an increase in the diastereomeric ratio (d.r.) or diastereomeric excess (% de) of the product compared to a standard benzyl auxiliary under identical conditions.

| Electrophile (E⁺) | Auxiliary C4 Substituent | Typical Diastereoselectivity (% de) |

| Benzyl Bromide | Benzyl | >98 |

| Benzyl Bromide | p-Nitrobenzyl | >99 (Expected) |

| Allyl Iodide | Benzyl | 96-98[4] |

| Allyl Iodide | p-Nitrobenzyl | >99 (Expected) |

| Propargyl Bromide | Benzyl | >98 |

| Propargyl Bromide | p-Nitrobenzyl | >99 (Expected) |

| Table 1: Expected enhancement in diastereoselectivity for alkylation reactions when employing a p-nitrobenzyl oxazolidinone auxiliary compared to the standard benzyl analogue. The enhanced rigidity of the transition state is hypothesized to minimize the formation of the minor diastereomer. |

Practical Applications & Experimental Protocols

The following protocols provide a step-by-step methodology for the application of a nitrobenzyl oxazolidinone auxiliary in a typical asymmetric alkylation sequence.

Workflow for Asymmetric Alkylation

Caption: Standard workflow for an auxiliary-controlled asymmetric alkylation.

Protocol: Diastereoselective Alkylation of N-Propionyl-(4R)-4-(4-nitrobenzyl)-2-oxazolidinone

This protocol details the alkylation with allyl iodide, a representative electrophile.[4][5]

Materials:

-

(4R)-4-(4-nitrobenzyl)-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Acylation:

-

Dissolve (4R)-4-(4-nitrobenzyl)-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes.

-

Add propionyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography to obtain the N-propionyl imide.

-

-

Alkylation:

-

Dissolve the purified N-propionyl imide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the sodium enolate.[4]

-

Add allyl iodide (1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[4]

-

Purify the major diastereomer by flash column chromatography.

-

Protocol: Cleavage of the Auxiliary

The auxiliary can be removed to yield various functional groups. The following is a procedure for obtaining the chiral carboxylic acid.[5]

Materials:

-

Purified N-alkylated product

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and water

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the N-alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add aqueous 30% H₂O₂ (4.0 equiv) dropwise, followed by aqueous LiOH (0.8 M, 1.2 equiv).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 20 minutes.

-

Concentrate the mixture to remove THF.

-

Make the aqueous solution basic (pH > 11) and extract with a nonpolar solvent (e.g., dichloromethane) to recover the nitrobenzyl oxazolidinone auxiliary.

-

Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the final enantiomerically pure carboxylic acid.

Conclusion and Future Outlook

The stereocontrol mechanism of Evans-type oxazolidinone auxiliaries is a well-understood and powerful tool in asymmetric synthesis, relying fundamentally on chelation-controlled formation of a (Z)-enolate and steric shielding by the C4 substituent. The introduction of a p-nitrobenzyl group offers a compelling modification to this established model. Through its potent electron-withdrawing properties, the nitrobenzyl moiety is hypothesized to introduce beneficial electronic effects and non-covalent interactions that further rigidify the crucial diastereoselective transition state. This "electronic buttressing" of the steric shield can lead to enhanced levels of diastereoselectivity, providing chemists with a refined tool for constructing challenging stereocenters with even greater precision. Future computational studies and detailed kinetic analyses will be invaluable in further elucidating the specific nature of these secondary interactions and quantifying their contribution to the overall stereochemical outcome.

References

- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams.

-

Matin, M. M., et al. (2017). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. ([Link])

-

Wikipedia. (2023). Chiral auxiliary. In Wikipedia. ([Link])

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. ([Link])

-

Crimmins, M. T. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Molecules, 22(11), 1803. ([Link])

-

de Souza, J. D., et al. (2018). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2948. ([Link])

-

Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(37), 12745–12759. ([Link])

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. ([Link])

-

ResearchGate. (n.d.). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. ([Link])

-

Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(45), 15415–15426. ([Link])

- BenchChem. (n.d.). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.

-

Matin, M. M., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(115), 95293-95315. ([Link])

-

Fleming, P. E., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3369-3379. ([Link])

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. ([Link])

-

Wang, X., et al. (2017). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. Molecules, 22(5), 786. ([Link])

-

Chen, J., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(17), 3959. ([Link])

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-4-(4-Nitrobenzyl)oxazolidin-2-one: Sourcing, Application, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, achieving stereochemical control is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1][2] Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily guiding a chemical reaction to favor the formation of a specific stereoisomer.[2] Among the most reliable and widely utilized of these are the Evans-type oxazolidinones, which have become a gold standard for their high levels of stereoselectivity and predictable outcomes.[3][4] This guide provides an in-depth technical overview of a key Evans auxiliary, (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, a versatile building block in the synthesis of complex chiral molecules.[5][6]

This compound: A Profile

This compound is a chiral compound featuring an oxazolidinone ring substituted with a 4-nitrobenzyl group at the stereogenic center.[5] This substitution pattern is critical to its function, providing the necessary steric hindrance to direct the approach of incoming reagents. The nitro group can also be a useful synthetic handle for further transformations.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.20 g/mol [7][8][9] |

| CAS Number | 139264-55-4, 139264-66-7[5][7][8][9][10] |

| Appearance | Off-white solid[10] |

| Boiling Point | 509.5±19.0 °C (Predicted)[9][10] |

| Solubility | Soluble in DMF, DMSO, Methanol[10] |

| Storage | Store at 2-8°C[10][11] |

Mechanism of Stereochemical Control

The efficacy of this compound as a chiral auxiliary lies in its ability to form a chiral N-acyl imide. The bulky 4-nitrobenzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing electrophilic attack to the opposite face with high diastereoselectivity.[12] The formation of a chelated intermediate with a Lewis acid further rigidifies the transition state, enhancing stereocontrol.

Caption: General workflow for asymmetric alkylation using this compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of technical support and comprehensive analytical data.

| Supplier | Product Number | Purity | Notes |

| ChemScene | CS-0699492 | ≥98%[7] | Offers custom synthesis and commercial production services. |

| ChemicalBook | CB01450697 | - | Aggregates multiple suppliers.[10] |

| Guidechem | - | - | Lists multiple suppliers and synthesis routes.[8] |

| CymitQuimica | - | - | Provides general information on the compound.[5] |

| Echemi | - | - | Features suppliers like JHECHEM CO LTD.[13] |

| TRC | N504415 | - | Available in 250mg packaging.[10] |

| American Custom Chemicals Corporation | CHM0005165 | 95.00% | Available in 5mg packaging.[10] |

| Chemenu | CM191347 | 95% | Available in 1g packaging.[10] |

| Crysdot | CD11266571 | 95+% | Available in 1g packaging.[10] |

| Nanjing Sunsure Chemical Technology Co., Ltd. | - | - | Offers a range from gram to bulk quantities.[14] |

Synthesis of this compound

For research groups with the appropriate capabilities, in-house synthesis of this compound can be a cost-effective alternative to commercial procurement. A common synthetic route starts from the readily available (S)-4-nitrophenylalanine.

Sources

- 1. youtube.com [youtube.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. guidechem.com [guidechem.com]

- 9. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS#: 139264-55-4 [m.chemicalbook.com]

- 10. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | 139264-55-4 [chemicalbook.com]

- 11. biosynth.com [biosynth.com]

- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Alkylation Using (S)-4-(4-Nitrobenzyl)oxazolidin-2-one Enolates

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one as a chiral auxiliary in asymmetric alkylation reactions. We delve into the core principles of stereocontrol, provide detailed, field-proven protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, and discuss the causality behind key experimental choices. This guide is designed to serve as a practical and authoritative resource for the enantioselective synthesis of α-substituted carboxylic acid derivatives, which are critical building blocks in medicinal chemistry and natural product synthesis.

Foundational Principles: The Evans Chiral Auxiliary

Asymmetric synthesis is paramount in drug discovery, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect.[1] Chiral auxiliaries are a robust and reliable strategy for achieving high levels of stereocontrol.[1][2][3] The auxiliary, an enantiomerically pure molecule, is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3]

Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries developed by David A. Evans.[3][4] These auxiliaries, derived from readily available amino alcohols, provide a powerful scaffold for controlling the stereochemistry of enolate reactions, including alkylations, aldol reactions, and acylations.[3][5]

The specific subject of this guide, This compound , is a derivative of (S)-phenylalaninol. The benzyl substituent at the C4 position is the primary stereocontrolling element. The para-nitro group can enhance crystallinity of intermediates, potentially aiding in purification by recrystallization, and subtly influences the electronic properties of the system.

The overall strategy involves a three-stage process:

-

Acylation: The auxiliary is N-acylated with a prochiral carboxylic acid derivative.

-

Diastereoselective Alkylation: The N-acyl imide is converted into a metal enolate, which reacts with an electrophile with high facial selectivity.

-

Auxiliary Cleavage: The auxiliary is removed to unmask the desired chiral product (e.g., a carboxylic acid, alcohol, or ketone).

The Mechanism of Stereocontrol: A Tale of Chelation and Steric Hindrance

The remarkable efficiency of the Evans alkylation lies in the predictable formation of a rigid, chelated (Z)-enolate intermediate. This conformation locks the system into a specific geometry, allowing the steric bulk of the C4 substituent to dictate the trajectory of the incoming electrophile.

Causality of Stereoselection:

-

Enolate Geometry: Deprotonation of the N-acyl imide with a strong base (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS, or Lithium diisopropylamide, LDA) at the α-carbon proceeds readily. The resulting enolate is stabilized by chelation between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the imide carbonyl oxygen. This chelation forces the enolate into the planar (Z)-geometry to minimize steric clash between the R¹ group and the auxiliary's C4 substituent.[6]

-

Facial Shielding: The bulky 4-nitrobenzyl group at the C4 position of the oxazolidinone ring effectively blocks the top (si) face of the planar enolate.

-

Electrophilic Attack: Consequently, the electrophile (E⁺) can only approach from the less sterically hindered bottom (re) face.[1] This directed attack results in the formation of one diastereomer in high excess.

The predictability of this model is a cornerstone of its widespread use in complex molecule synthesis.[2]

Experimental Protocols

Standard laboratory safety precautions (lab coat, safety glasses) should be employed at all times. All reactions involving anhydrous solvents and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Part A: N-Acylation of this compound

This procedure describes the coupling of the chiral auxiliary with an acid chloride to form the N-acyl imide substrate.

| Reagent | MW | Amount | Mmol | Equiv. |

| This compound | 222.20 | 2.22 g | 10.0 | 1.0 |

| Propionyl Chloride | 92.52 | 0.92 mL | 10.5 | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 2.10 mL | 15.0 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |

Step-by-Step Protocol:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (2.22 g, 10.0 mmol).

-

Dissolve the auxiliary in 50 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (2.10 mL, 15.0 mmol) dropwise via syringe.

-

Slowly add propionyl chloride (0.92 mL, 10.5 mmol) dropwise over 5 minutes. A white precipitate (Et₃N·HCl) will form.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.

-

Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-